molecular formula C3H2BrN3 B13929043 2-Bromo-1,3,5-triazine

2-Bromo-1,3,5-triazine

Cat. No.: B13929043
M. Wt: 159.97 g/mol
InChI Key: RPDOYSCEKPNPLZ-UHFFFAOYSA-N
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Description

2-Bromo-1,3,5-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are characterized by a six-membered ring containing three nitrogen atoms. The bromine atom in this compound is attached to one of the carbon atoms in the ring, making it a brominated derivative of triazine. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-1,3,5-triazine can be synthesized through several methods. One common approach involves the bromination of 1,3,5-triazine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or dimethylformamide (DMF).

    Cyclization Reactions: Various amines or hydrazines in the presence of acids or bases.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Bromo-1,3,5-triazine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on biological molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-1,3,5-triazine is unique due to the specific reactivity of the bromine atom, which allows for selective substitution and coupling reactions. Its derivatives often exhibit distinct biological activities, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

2-bromo-1,3,5-triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrN3/c4-3-6-1-5-2-7-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDOYSCEKPNPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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